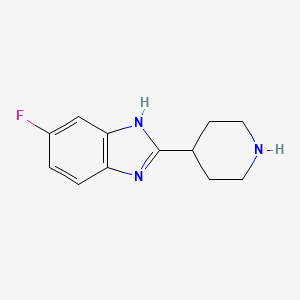

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Description

The Benzimidazole (B57391) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets, leading to a broad range of pharmacological activities. The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a quintessential example of such a structure. nih.govnih.gov Its versatility stems from its unique physicochemical attributes, including its capacity for hydrogen bond donation and acceptance, participation in π-π stacking interactions, and engagement in hydrophobic interactions. nih.govbohrium.com These characteristics enable benzimidazole derivatives to bind effectively to a diverse array of macromolecules, such as enzymes and receptors. nih.govbohrium.com

This inherent binding promiscuity has led to the incorporation of the benzimidazole core into numerous FDA-approved drugs targeting a wide spectrum of diseases, including parasitic infections, peptic ulcers, hypertension, and cancer. nih.govbenthamdirect.com

| Drug Name | Therapeutic Class |

| Albendazole (B1665689) | Anthelmintic |

| Omeprazole | Proton Pump Inhibitor |

| Telmisartan | Angiotensin II Receptor Blocker |

| Bendamustine | Anticancer Agent |

The Piperidine (B6355638) Moiety in Bioactive Compounds and Pharmacophore Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units found in pharmaceuticals and natural alkaloids. ijnrd.orgnih.gov Its significance in drug design is multifaceted. The piperidine moiety can act as a rigid scaffold to orient other functional groups in a specific three-dimensional arrangement, which is crucial for precise interaction with a biological target. mdpi.com

Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for the formation of strong ionic interactions with acidic residues in protein binding sites. This feature, combined with its generally favorable impact on a molecule's aqueous solubility and metabolic stability, makes it a valuable component for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. mdpi.comencyclopedia.pub Consequently, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and treatments for Alzheimer's disease. ijnrd.orgnih.govencyclopedia.pub

| Drug Name | Therapeutic Class |

| Donepezil | Acetylcholinesterase Inhibitor |

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Ritalin (Methylphenidate) | Stimulant |

Strategic Role of Fluorine Substitution in Enhancing Bioactivity of Heterocycles

The incorporation of fluorine into bioactive molecules is a widely used and powerful strategy in modern drug discovery. numberanalytics.com Despite its small size, which is comparable to a hydrogen atom, fluorine is the most electronegative element, drastically altering the electronic properties of a molecule. mdpi.com This substitution can lead to several beneficial effects.

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by oxidative enzymes in the body. nih.gov This often enhances the metabolic stability and biological half-life of a drug. researchgate.net Additionally, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which can strengthen binding interactions with a target protein. mdpi.com The introduction of fluorine can also increase a compound's lipophilicity, potentially improving its ability to cross cell membranes. numberanalytics.comnih.gov Given these advantages, it is estimated that approximately 20-30% of all modern pharmaceuticals contain at least one fluorine atom. numberanalytics.com

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| C-X Bond Energy (in Methane) | ~413 kJ/mol | ~485 kJ/mol |

Rationale for Investigating 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole as a Research Target

The rationale for investigating this compound is built upon the synergistic potential of its constituent parts. The design combines the proven, biologically active benzimidazole scaffold with the pharmacokinetically favorable piperidine ring and the bioactivity-enhancing properties of a fluorine substituent.

The benzimidazole core provides a validated foundation for broad biological activity. nih.govingentaconnect.com The piperidine moiety, attached at the 2-position of the benzimidazole, is intended to improve drug-like properties and provide a key interaction point for potential biological targets. nih.gov The placement of a fluorine atom at the 6-position on the benzene ring is a strategic choice to block a potential site of metabolism and to modulate the electronic character of the entire scaffold, which could enhance binding affinity and selectivity. nih.gov

Research into related structures, such as other fluoro-benzimidazole derivatives and various 2-(piperidin-4-yl)-1H-benzo[d]imidazole compounds, has shown promise in developing novel anti-inflammatory and antimicrobial agents. nih.govnih.gov Therefore, this compound stands as a logical and promising candidate for chemical synthesis and subsequent biological evaluation in the ongoing search for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWQIBLHVTQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621760 | |

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295790-49-7 | |

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Elucidation of 6 Fluoro 2 Piperidin 4 Yl 1h Benzimidazole and Analogues

Synthetic Routes to the 1H-Benzimidazole Core Structure

The formation of the benzimidazole (B57391) ring system is a cornerstone of the synthesis. This bicyclic aromatic heterocycle is typically constructed from an o-phenylenediamine (B120857) precursor.

Classical Condensation Approaches for Benzimidazole Ring Formation

The most traditional and widely employed method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. acs.orgyoutube.com This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or nitriles) under acidic conditions and often at high temperatures. acs.orgorganic-chemistry.org For the synthesis of the target compound, this would entail the reaction of 4-fluoro-1,2-phenylenediamine with piperidine-4-carboxylic acid. The reaction is typically promoted by mineral acids, which facilitate the cyclization and dehydration steps. researchgate.net

Another classical variant involves the condensation of the o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step. organic-chemistry.org In this pathway, 4-fluoro-1,2-phenylenediamine would react with piperidine-4-carboxaldehyde. A stoichiometric amount of an oxidizing agent is often required to facilitate the final aromatization to the benzimidazole ring. organic-chemistry.org While robust, these classical methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of strong acids that may not be compatible with sensitive functional groups. researchgate.net

Microwave-Assisted Synthesis Techniques for Benzimidazole Derivatives

To overcome the limitations of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of benzimidazole derivatives. researchgate.netwikipedia.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. researchgate.netresearchgate.net This technique is applicable to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. wikipedia.orgresearchgate.net

The key advantages of microwave-assisted synthesis include uniform heating, higher reaction temperatures than conventional heating at atmospheric pressure, and often solvent-free or "green" solvent conditions, which aligns with the principles of green chemistry. researchgate.netresearchgate.net For instance, the condensation of o-phenylenediamine with various aldehydes can be completed in 5-10 minutes with yields ranging from 94% to 98% under catalyst-free microwave conditions. researchgate.net This efficiency represents a significant improvement over conventional methods that may require several hours of reflux. researchgate.net

| Method | Typical Reaction Time | Typical Yield | Conditions |

|---|---|---|---|

| Classical Condensation | 2-15 hours | Often <50% | High temperature reflux, strong acid catalyst |

| Microwave-Assisted Synthesis | 5-15 minutes | 86% - 99% | Microwave irradiation, often catalyst-free or with mild catalyst |

Strategies for Introducing Fluoro Substitution at the 6-Position of the Benzimidazole Ring

The introduction of a fluorine atom at the 6-position of the benzimidazole ring significantly influences the molecule's electronic properties and biological activity. mdpi.comnih.gov The most direct and common strategy to achieve this is to begin the synthesis with a fluorinated precursor. The key starting material for synthesizing 6-fluoro-2-piperidin-4-yl-1H-benzimidazole is 4-fluoro-1,2-phenylenediamine. This commercially available or synthetically accessible diamine ensures the fluorine atom is correctly positioned in the final benzimidazole structure.

The presence of fluorine, a strongly electron-withdrawing group, can impact the reactivity of the precursor. However, studies have shown that fluorinated benzimidazole derivatives can be synthesized efficiently. rsc.orgrsc.org The incorporation of fluorine at the C-5 (or C-6) position has been shown to enhance the biological potency of benzimidazole compounds in various therapeutic areas. mdpi.comrsc.org For example, the introduction of fluorine at position-6 has been linked to increased antibacterial activity. rsc.org

Integration of the Piperidin-4-yl Moiety

Attaching the piperidine (B6355638) ring at the 2-position of the benzimidazole core is the final key step in assembling the target molecule. This can be achieved through various synthetic strategies, primarily involving the formation of the C-N or C-C bond that constitutes the final product.

N-Alkylation and Coupling Reactions for Piperidine Attachment

One of the most common strategies for synthesizing 1,2-disubstituted benzimidazoles involves the N-alkylation of a pre-formed 2-substituted benzimidazole. researchgate.net However, for the target compound, where the piperidine is attached at the C-2 position, a more direct approach is the condensation reaction described in section 2.1.1, using piperidine-4-carboxylic acid or its derivatives.

Alternatively, modern cross-coupling reactions can be envisioned. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. A plausible, though less common, route could involve the coupling of a 2-halo-6-fluorobenzimidazole with piperidine. However, the more standard approach involves building the benzimidazole ring from components that already contain the piperidine moiety.

N-alkylation is a more relevant strategy for producing analogues where the piperidine nitrogen is attached to the benzimidazole nitrogen (N-1 position). This is typically achieved by reacting the N-H of a pre-formed benzimidazole with an appropriately functionalized piperidine derivative, often in the presence of a base.

| Reactant 1 | Reactant 2 | Reaction Type | Key Outcome |

|---|---|---|---|

| 4-fluoro-1,2-phenylenediamine | Piperidine-4-carboxylic acid | Condensation | Forms the this compound core |

| 6-fluoro-1H-benzimidazole | Substituted Piperidine Halide | N-Alkylation | Attaches piperidine to the N-1 position of benzimidazole |

| 2-Halo-6-fluorobenzimidazole | Piperidine | Cross-Coupling (e.g., Buchwald-Hartwig) | Potential route to attach piperidine at the C-2 position |

Cycloaddition Reactions Incorporating Piperidine Derivatives

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for constructing five- and six-membered rings. wikipedia.org While highly effective for synthesizing the piperidine ring itself from acyclic precursors, their direct application to couple a piperidine moiety to a benzimidazole core is not a commonly reported strategy for this specific target.

Theoretically, a [4+2] Diels-Alder reaction could be envisioned to construct a piperidine precursor, which is then elaborated to form the final product. For example, an imine could act as a dienophile in an aza-Diels-Alder reaction to form a tetrahydropyridine (B1245486) ring, a direct precursor to piperidine.

Similarly, 1,3-dipolar cycloadditions are a primary route to five-membered heterocycles and could be used to synthesize precursors. youtube.comwikipedia.org For instance, the reaction of an azomethine ylide with a dipolarophile can generate a pyrrolidine (B122466) ring, which could potentially be expanded to a piperidine. However, these methods represent an indirect and more complex approach compared to the straightforward condensation strategies. There is limited literature available demonstrating the use of cycloaddition reactions for the direct one-pot synthesis of 2-piperidinyl-benzimidazoles. The more established and efficient routes remain the condensation of appropriately substituted o-phenylenediamines and piperidine-containing reagents.

Purification and Characterization Techniques

The conclusive identification and verification of the molecular structure of newly synthesized compounds like this compound are paramount in the field of medicinal and materials chemistry. Following synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and composition of the target molecule. This is achieved through a combination of powerful analytical techniques, primarily spectroscopic methods for structural elucidation and elemental analysis for compositional verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. For a benzimidazole derivative, the spectrum reveals key vibrational frequencies. The N-H stretching vibrations of the imidazole (B134444) ring typically appear as a broad band in the region of 3200-2650 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears in the 2950-2850 cm⁻¹ range. The C=N stretching of the imidazole ring and the C=C stretching of the benzene (B151609) ring are expected in the 1630-1440 cm⁻¹ region. nih.gov A characteristic C-F stretching band, confirming the fluorine substitution, would typically be found in the 1250-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms. In a typical solvent like DMSO-d₆, the N-H proton of the benzimidazole ring is expected to appear as a broad singlet at a high chemical shift, around 12.5-13.0 ppm. nih.gov The protons on the aromatic ring will show complex splitting patterns due to fluorine and proton-proton coupling. The proton at the C7 position (ortho to the fluorine) would likely appear as a doublet of doublets around 7.6 ppm, the proton at C5 (meta to fluorine) as a triplet of doublets around 7.1 ppm, and the proton at C4 (ortho to the imidazole nitrogen) as a doublet of doublets around 7.4 ppm. For the piperidine ring, the proton at C4' (methine proton) would be a multiplet around 3.0-3.2 ppm. The axial and equatorial protons at the C2', C3', C5', and C6' positions would appear as distinct multiplets in the range of 1.8-3.0 ppm. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The carbon atom of the C=N group (C2) in the benzimidazole ring is characteristically found downfield, typically in the range of 150-155 ppm. nih.gov The carbon atom attached to the fluorine (C6) would show a large coupling constant (¹JCF) and resonate around 157-160 ppm. Other aromatic carbons (C4, C5, C7, C3a, C7a) would appear between 100 and 145 ppm, with their exact shifts influenced by the fluorine substituent. nih.gov For the piperidine ring, the C4' carbon would be observed around 40-45 ppm, while the C2'/C6' and C3'/C5' carbons would appear further upfield, typically in the 25-50 ppm range. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to determine the precise molecular weight and formula of the compound, serving as a final confirmation of its identity and purity. For this compound (C₁₂H₁₄FN₃), the calculated exact mass is 219.1172. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 220.1250. LC/MS is further used to assess the purity of the sample by separating it from any impurities before mass analysis.

| Technique | Functional Group / Atom | Expected Observation |

|---|---|---|

| FT-IR (cm⁻¹) | Benzimidazole N-H Stretch | ~3200-2650 (broad) |

| FT-IR (cm⁻¹) | Aromatic C-H Stretch | ~3100-3000 |

| FT-IR (cm⁻¹) | Aliphatic C-H Stretch | ~2950-2850 |

| FT-IR (cm⁻¹) | C=N / C=C Stretch | ~1630-1440 |

| FT-IR (cm⁻¹) | C-F Stretch | ~1250-1000 |

| ¹H NMR (ppm) | Benzimidazole N-H | ~12.5-13.0 |

| ¹H NMR (ppm) | Aromatic C-H | ~7.0-7.7 |

| ¹H NMR (ppm) | Piperidine C-H | ~1.8-3.2 |

| ¹³C NMR (ppm) | C2 (C=N) | ~150-155 |

| ¹³C NMR (ppm) | C6 (C-F) | ~157-160 |

| ¹³C NMR (ppm) | Aromatic C | ~100-145 |

| ¹³C NMR (ppm) | Piperidine C | ~25-50 |

| HRMS (m/z) | [M+H]⁺ | Calculated: 220.1250; Found: ~220.1250 |

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. wikipedia.org This method provides an empirical validation of the compound's molecular formula. The analysis is typically performed using a CHN combustion analyzer. measurlabs.com For a compound to be considered pure, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values, generally within a margin of ±0.4%. nih.gov

For this compound, with the molecular formula C₁₂H₁₄FN₃, the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 65.73 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.44 |

| Fluorine (F) | 18.998 | 1 | 18.998 | 8.67 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.16 |

| Total | 219.263 | 100.00 |

An experimental result from a purified sample showing C, 65.7±0.4%; H, 6.4±0.4%; and N, 19.2±0.4% would strongly support the successful synthesis and purification of the target compound.

Preclinical Pharmacological Profiling of 6 Fluoro 2 Piperidin 4 Yl 1h Benzimidazole Derivatives

Antimicrobial Efficacy and Mechanistic Investigations

Antibacterial Activity Evaluation

Derivatives of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov A series of 2-piperidin-4-yl-benzimidazoles were found to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MIC), proving effective against clinically important bacteria, especially enterococci. nih.gov Generally, many benzimidazole (B57391) derivatives exhibit greater activity against Gram-positive bacteria compared to Gram-negative strains. nih.gov

In vitro evaluations of various synthesized benzimidazole derivatives have confirmed their potential. For instance, certain dipeptide derivatives showed good antibacterial activity when compared with the standard drug ciprofloxacin (B1669076) against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Streptococcus pyogenes and Staphylococcus aureus. researchgate.net Another study on fluorinated benzimidazole derivatives revealed significant activity; compound 18, which features a fluorine atom in the meta-position of the phenyl ring side chain, displayed high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL. acgpubs.org Meanwhile, 2-(m-fluorophenyl)-benzimidazole derivatives showed potent activity against the Gram-positive bacterium Bacillus subtilis with a MIC value of 7.81 μg/mL. acgpubs.org

A specific quinolone derivative, AM-1155, which has a 6-fluoro substitution, was reported to be 2- to 16-fold more active than ciprofloxacin and ofloxacin (B1677185) against Gram-positive strains including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis, with MICs for 90% of strains tested (MIC90) ranging from 0.10 to 0.78 µg/mL. nih.gov Its activity was comparable to ciprofloxacin against members of the Enterobacteriaceae family and other Gram-negative bacteria, although it was less active against Pseudomonas aeruginosa. nih.gov

The following table summarizes the in vitro antibacterial activity of selected benzimidazole derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Gram Stain | Activity (MIC/Inhibition Zone) | Reference |

| 2-piperidin-4-yl-benzimidazoles | Enterococcus spp. | Positive | Low micromolar MICs | nih.gov |

| Fluorinated benzimidazole (cpd 18) | Gram-negative bacteria | Negative | MIC: 31.25 μg/mL | acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole (cpd 14) | Bacillus subtilis | Positive | MIC: 7.81 μg/mL | acgpubs.org |

| AM-1155 (a 6-fluoro quinolone) | Staphylococcus aureus (incl. MRSA) | Positive | MIC90: 0.10 - 0.78 µg/mL | nih.gov |

| AM-1155 (a 6-fluoro quinolone) | Streptococcus pneumoniae | Positive | MIC90: 0.10 - 0.78 µg/mL | nih.gov |

| Benzimidazole derivative from citronellal | Staphylococcus aureus | Positive | Inhibition zone: 19 mm | ijbbb.org |

| Benzimidazole derivative from citronellal | Escherichia coli | Negative | Inhibition zone: 15 mm | ijbbb.org |

The primary antibacterial mechanism for many fluoroquinolone-like benzimidazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase. nih.govnih.gov This enzyme is essential for bacterial survival, as it plays a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA. nih.govrsc.org DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). nih.gov The GyrA subunit is responsible for the DNA breakage-reunion function, while the GyrB subunit hydrolyzes ATP to provide the energy for the enzyme's activity. nih.gov

Benzimidazoles have been identified as a novel class of DNA gyrase inhibitors. nih.gov Docking studies suggest that these compounds bind to the enzyme's active site, making key contacts in a manner similar to other novel bacterial topoisomerase inhibitors (NBTIs). researchgate.netnih.gov The ATP-binding site is located on the GyrB subunit, and several classes of ATP-competitive inhibitors, including benzimidazoleureas, have been identified. rsc.org

Computer-aided drug design has been used to develop pharmacophore models for inhibitors of E. coli's DNA Gyrase B. mdpi.com These studies showed that 2,5(6)-substituted benzimidazole derivatives are promising candidates because they have key hydrogen bond donor/acceptor groups that allow for efficient interaction with the bacterial target. mdpi.com It is predicted that these functional groups favor interactions with specific DNA gyrase B residues, such as Asn46, Asp73, and Asp173, which promotes an inhibitory effect. mdpi.com The inhibition of DNA gyrase by fluoroquinolones has long been an attractive strategy for treating tuberculosis, and the emergence of benzimidazoles as potent inhibitors of mycobacterial gyrase offers a promising avenue for new anti-TB drug development. nih.gov

Antifungal Activity Evaluation

In addition to their antibacterial properties, this compound derivatives and related compounds have been evaluated for their efficacy against pathogenic fungal strains. In vitro screening has demonstrated that these compounds possess significant antifungal activity against a range of fungi, most notably Candida albicans and Aspergillus species. nih.govresearchgate.netmdpi.com

A study on fluorinated benzimidazole derivatives reported good activity against C. albicans, with a specific derivative showing a MIC value of 78.125 µg/mL. acgpubs.org Another series of compounds, benzimidazole phenylhydrazone derivatives, were screened for activity against phytopathogenic fungi. researchgate.net Compound 6f from this series exhibited significant inhibitory activity against Rhizoctonia solani and Magnaporthe oryzae, with EC50 values of 1.20 and 1.85 μg/mL, respectively. researchgate.net

Hybrid molecules incorporating both benzimidazole and 1,2,4-triazole (B32235) scaffolds have also shown considerable promise. nih.gov Certain benzimidazolyl-1,2,4-triazole hybrids demonstrated good fungicidal activity, with MIC50 values ranging from 0.78 to 1.56 μg/mL, particularly those with a fluoro or chloro substituent. nih.gov Some derivatives within this class exhibited antifungal activity comparable to standard drugs like fluconazole (B54011) and ketoconazole. nih.gov The inherent potential of the benzimidazole scaffold is further highlighted by studies where it was shown to have superior antifungal efficacy against Candida spp. when compared to analogous benzothiazole (B30560) structures. ekb.eg

The following table summarizes the in vitro antifungal activity of selected benzimidazole derivatives.

| Compound/Derivative Class | Fungal Strain | Activity (MIC/EC50) | Reference |

| Fluorinated benzimidazole | Candida albicans | MIC: 78.125 µg/mL | acgpubs.org |

| Benzimidazole phenylhydrazone (cpd 6f) | Rhizoctonia solani | EC50: 1.20 μg/mL | researchgate.net |

| Benzimidazole phenylhydrazone (cpd 6f) | Magnaporthe oryzae | EC50: 1.85 μg/mL | researchgate.net |

| Benzimidazolyl-1,2,4-triazole hybrids | Fungal pathogens | MIC50: 0.78 - 1.56 μg/mL | nih.gov |

| 5-benzoylbenzimidazole derivatives | Candida spp. | MICs: <0.063 - 1 μg/mL | ekb.eg |

The antifungal potential of benzimidazole derivatives is often contextualized by comparing their in vitro activity against that of established antifungal drugs. In various studies, compounds from this class have demonstrated efficacy that is comparable or, in some cases, superior to standard agents.

For example, certain benzimidazole-1,2,4-triazole hybrid compounds exhibited antifungal activity on par with the reference drugs fluconazole and ketoconazole. nih.gov In a separate investigation screening various antimicrobial compounds, fluconazole and ampicillin (B1664943) were used as reference drugs to benchmark the performance of new fluorinated benzimidazole derivatives. acgpubs.org

The landscape of standard antifungal agents used for comparison is broad and includes several classes. Common comparators in antifungal susceptibility testing include polyenes like amphotericin B; azoles such as fluconazole, voriconazole, itraconazole, and ketoconazole; and echinocandins like caspofungin. nih.govbrieflands.com For instance, a study evaluating novel azoles against isolates from otomycosis used a panel of nine common antifungals for comparison, including amphotericin B, voriconazole, fluconazole, itraconazole, ketoconazole, clotrimazole, nystatin, terbinafine, and caspofungin. brieflands.com Another comprehensive study compared the novel agent olorofim (B607405) to eight other antifungals, including amphotericin B, anidulafungin, caspofungin, isavuconazole, itraconazole, micafungin, posaconazole, and voriconazole. nih.gov The consistent evaluation of benzimidazole derivatives against these widely used therapeutic agents is crucial for establishing their potential role in future antifungal therapies.

Antinociceptive and Analgesic Research

Derivatives of the benzimidazole-piperidine core structure have been systematically evaluated for their potential to alleviate pain. These investigations utilize established in vivo models to characterize the compounds' analgesic profiles.

The antinociceptive efficacy of benzimidazole-piperidine derivatives has been demonstrated across multiple rodent models of pain. In studies involving thermal nociception, such as the hot-plate test, several derivatives were shown to significantly increase the latency of pain response, indicating a potent analgesic effect. tubitak.gov.tr Similarly, in the paw-pressure test, which measures responsiveness to mechanical stimuli, these compounds effectively increased the pain threshold. tubitak.gov.tr

The formalin test, which induces a biphasic pain response, has also been employed to evaluate these derivatives. A significant reduction in paw licking time during the early phase of the test was observed for a number of compounds. tubitak.gov.tr This initial phase is primarily associated with direct nociceptor activation. In the late phase, which reflects inflammatory pain mechanisms, select derivatives also demonstrated a significant reduction in pain behaviors. tubitak.gov.tr

These findings suggest that certain benzimidazole-piperidine derivatives possess significant antinociceptive properties against thermal, mechanical, and chemical pain stimuli. The effectiveness of these compounds was observed without inducing motor coordination deficits in the rotarod test, indicating that the analgesic effects are specific and not due to sedation. tubitak.gov.tr

Table 1: Antinociceptive Activity of Benzimidazole-Piperidine Derivatives in Different Models

| Test Compound | Hot-Plate Test (% MPE) | Paw-Pressure Test (% MPE) | Formalin Test (Early Phase) | Formalin Test (Late Phase) |

|---|---|---|---|---|

| Derivative 2a | Increased | Increased | Decreased Licking Time | No Significant Effect |

| Derivative 2d | Increased | Increased | Decreased Licking Time | No Significant Effect |

| Derivative 2g | Increased | Increased | Decreased Licking Time | Decreased Licking Time |

| Derivative 2h | Increased | Increased | Decreased Licking Time | Decreased Licking Time |

| Morphine (Ref.) | Increased | Increased | Decreased Licking Time | Decreased Licking Time |

% MPE = Maximum Possible Effect

The results from the formalin test provide insight into the mechanisms underlying the antinociceptive action of these derivatives. The early phase of the formalin test is indicative of a centrally mediated analgesic effect, as it involves the direct stimulation of nociceptors and transmission of pain signals to the central nervous system. tubitak.gov.tr The significant activity of compounds 2a, 2d, 2g, and 2h in this phase points towards a central mechanism of action. tubitak.gov.tr

Conversely, the late phase of the formalin test is associated with inflammatory processes and peripheral sensitization. The ability of derivatives 2g and 2h to reduce paw licking duration in this phase suggests an additional peripherally mediated antinociceptive activity. tubitak.gov.tr This dual action, targeting both central and peripheral pain pathways, highlights the potential of these compounds as broad-spectrum analgesics.

Antidepressant-like Activities

In addition to their analgesic properties, certain benzimidazole-piperidine derivatives have been investigated for their potential antidepressant effects.

The antidepressant-like potential of a series of 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives was evaluated using the tail-suspension test (TST) and the modified forced swimming test (MFST) in mice. In both models, several compounds significantly reduced the immobility time of the animals when compared to control groups. This reduction in immobility is a key indicator of antidepressant-like activity. Importantly, these effects were not associated with any significant changes in locomotor activity, confirming the specificity of the antidepressant-like effects.

Table 2: Antidepressant-like Effects of Benzimidazole-Piperidine Derivatives

| Test Compound | Tail-Suspension Test (Immobility Time) | Modified Forced Swimming Test (Immobility Time) | Locomotor Activity |

|---|---|---|---|

| Derivative 2c | Significantly Reduced | Significantly Reduced | No Change |

| Derivative 2h | Significantly Reduced | Significantly Reduced | No Change |

| Fluoxetine (Ref.) | Significantly Reduced | Significantly Reduced | No Change |

Further investigation in the modified forced swimming test revealed that the active compounds prompted a significant increase in the duration of active swimming behaviors, without affecting climbing performance. This behavioral pattern is characteristic of compounds that act on the serotonergic system, similar to the reference drug fluoxetine. These findings suggest that the antidepressant-like activity of these benzimidazole-piperidine derivatives may be mediated, at least in part, by the modulation of serotonergic neurotransmission. The involvement of serotonin (B10506) in regulating various biological and psychological functions is well-established, and medications acting on this system are central to treating a range of psychiatric disorders. nih.gov

Anti-inflammatory Responses

The anti-inflammatory potential of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been another key area of investigation. A novel derivative from this class was identified from an in-house library due to its promising anti-inflammatory activity. nih.gov Based on this lead compound, two series of derivatives were synthesized and evaluated for their ability to inhibit the production of inflammatory mediators. nih.govresearchgate.net

In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, many of the synthesized compounds demonstrated good inhibitory activity against the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov One compound in particular, 6e, showed the most potent inhibitory activity on both NO and TNF-α production. nih.govresearchgate.net Further in vivo evaluation revealed that this compound exhibited more potent anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. nih.govresearchgate.net Mechanistic studies indicated that compound 6e could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, suggesting its anti-inflammatory effects are mediated through the NF-κB signaling pathway. nih.gov

Table 3: Anti-inflammatory Activity of a Lead 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative

| Compound | Inhibition of NO Production (IC50) | Inhibition of TNF-α Production (IC50) | In Vivo Anti-inflammatory Effect (Xylene-induced ear edema) |

|---|---|---|---|

| 6e | 0.86 μM | 1.87 μM | More potent than Ibuprofen |

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α)

Derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have demonstrated notable anti-inflammatory properties by inhibiting key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds effectively curtailed the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

One particular derivative, compound 6e, emerged as a potent inhibitor, with an IC50 value of 0.86 μM for NO production and 1.87 μM for TNF-α production. nih.govresearchgate.net This highlights the potential of this chemical class to mitigate inflammatory responses by targeting crucial signaling molecules. The substitution pattern on the benzimidazole ring and the piperidine (B6355638) nitrogen is thought to play a crucial role in modulating this inhibitory activity.

| Compound | Target Mediator | Cell Line | IC50 (μM) | Source |

|---|---|---|---|---|

| 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | 0.86 | nih.govresearchgate.net |

| 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 macrophages | 1.87 | nih.govresearchgate.net |

Modulation of Inflammasome Pathways (e.g., NLRP3 Inflammasome Inhibition)

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. rjpbr.comnih.gov Benzimidazole derivatives have been identified as potential inhibitors of the NLRP3 inflammasome. nih.gov Molecular docking studies have suggested that certain benzimidazole compounds can exhibit a strong binding affinity for the NLRP3 protein, potentially interfering with its activation and the subsequent inflammatory cascade. nih.gov While direct studies on this compound are still emerging, the broader class of benzimidazoles shows promise in modulating this key inflammatory pathway.

Analysis of Impact on Intracellular Signaling Pathways (e.g., NF-κB, IκBα)

The anti-inflammatory effects of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives are further substantiated by their influence on intracellular signaling pathways, particularly the NF-κB pathway. Western blot analyses have revealed that compounds such as 6e can restore the phosphorylation level of IκBα and modulate the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net By inhibiting the degradation of IκBα, these compounds prevent the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes, thereby attenuating the inflammatory response.

Antiproliferative and Anticancer Potential

In Vitro Cytotoxicity Screening against Diverse Carcinoma Cell Lines

Fluoro-substituted benzimidazole derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines. researchgate.netacgpubs.org For instance, a series of 2-(fluorophenyl)-1H-benzimidazole derivatives showed potent cytotoxicity. acgpubs.org Notably, compound ORT14, which features a para-fluoro substitution, was highly effective against A549 (lung carcinoma), A498 (kidney carcinoma), and A375 (melanoma) cell lines with an IC50 of 0.377 µM, and against HeLa (cervical cancer) and HepG2 (liver cancer) cells with an IC50 of 0.188 µM. acgpubs.org Similarly, compound ORT15, with an ortho-fluoro substitution, displayed significant activity against A549, A498, and HeLa cells (IC50 = 0.354 µM) and A375 and HepG2 cells (IC50 = 0.177 µM). acgpubs.org These findings underscore the importance of the fluorine substitution in enhancing the anticancer potential of the benzimidazole core.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| ORT14 (para-fluoro) | A549, A498, A375 | 0.377 | acgpubs.org |

| HeLa, HepG2 | 0.188 | acgpubs.org | |

| ORT15 (ortho-fluoro) | A549, A498, HeLa | 0.354 | acgpubs.org |

| A375, HepG2 | 0.177 | acgpubs.org |

Studies on Mechanisms of Cellular Growth Inhibition and Apoptosis Induction

The antiproliferative effects of benzimidazole derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. mdpi.com For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to suppress cell cycle progression and trigger apoptosis in cancer cell lines. mdpi.com These compounds can influence the expression of key regulatory proteins involved in apoptosis, such as pro-apoptotic markers (e.g., BAX, Caspase-3, Caspase-8) and anti-apoptotic markers (e.g., BCL-2), thereby promoting programmed cell death in cancer cells.

Exploration of Other Biological Activities

Beyond their anti-inflammatory and anticancer properties, derivatives of this compound have been investigated for a variety of other biological activities. These include potential applications as:

MCHR1 Antagonists: This compound has been utilized in the synthesis of novel benzimidazole analogues that are evaluated for their melanin-concentrating hormone receptor 1 (MCHR1) antagonistic activity.

Antibacterial Agents: N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which can be synthesized from this core structure, have been assessed for their antibacterial properties.

Sodium Channel Blockers: The parent compound serves as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers with potential therapeutic applications in conditions like ischemic stroke.

Antiprotozoal Activity

Derivatives of benzimidazole have demonstrated significant antiprotozoal capabilities. nih.govresearchgate.net Research has shown that these compounds are active against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. researchgate.net In some studies, certain benzimidazole derivatives exhibited high susceptibility with 50% inhibitory concentrations ranging from 0.005 to 0.16 microgram/ml. researchgate.net

Specifically, 2-(trifluoromethyl)-1H-benzimidazole derivatives, which share structural similarities with the fluoro-benzimidazole class, have been tested against Giardia intestinalis and Trichomonas vaginalis. Several analogues in this series showed IC50 values of less than 1 microM against both species, indicating greater potency than standard treatments like albendazole (B1665689) and metronidazole. nih.gov One compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more active than albendazole against T. vaginalis. nih.gov Furthermore, this compound also displayed moderate antimalarial activity against the W2 and D6 strains of Plasmodium falciparum. nih.gov While these findings are promising, further investigation into the specific antiprotozoal effects of this compound is warranted.

| Compound Class | Protozoan Species | Activity (IC50) | Reference |

| Mebendazole, Flubendazole, Fenbendazole | Trichomonas vaginalis, Giardia lamblia | 0.005 - 0.16 µg/mL | researchgate.net |

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Trichomonas vaginalis | < 1 µM | nih.gov |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Plasmodium falciparum (W2 and D6 strains) | 5.98 µM and 6.12 µM, respectively | nih.gov |

Antitubercular Activity

The benzimidazole framework is a recognized pharmacophore in the development of new antitubercular agents. nih.govnih.gov Novel synthesized benzimidazole derivatives have been screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. nih.govresearchgate.net

In one study, a series of novel benzimidazole derivatives were synthesized and tested, with three compounds showing good activity with a Minimum Inhibitory Concentration (MIC) of less than 0.2 μM. nih.govresearchgate.net Specifically, the compound ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate was identified as the most active, with an MIC of 0.112 μM against the H37Rv strain and 6.12 μM against an isoniazid-resistant strain. nih.govresearchgate.net Another study on benzazole derivatives found that those with a cyclohexyl ring or an even-numbered aliphatic chain at the C-2 position of the benzimidazole ring demonstrated the highest antitubercular activity, with MIC values ranging from 1.5 to 3.1 µg/mL. mdpi.com

| Compound | M. tuberculosis Strain | Activity (MIC) | Reference |

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate | H37Rv | 0.112 µM | nih.govresearchgate.net |

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate | INH-resistant | 6.12 µM | nih.govresearchgate.net |

| C-2 cyclohexyl/even-chain alkyl benzimidazoles | Not Specified | 1.5 - 3.1 µg/mL | mdpi.com |

Antiviral Activity

Benzimidazole derivatives have been investigated for their potential as antiviral agents against a variety of DNA and RNA viruses. nih.gov Research has shown that these compounds can exhibit inhibitory activity against viruses such as human cytomegalovirus (CMV), varicella-zoster virus (VZV), and coxsackievirus B3. nih.gov

One study reported that 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives displayed notable and selective antiviral activity against coxsackievirus B3. nih.gov Another area of interest has been the development of benzimidazole-triazole hybrids, which have shown promise as antiviral agents, including against SARS-CoV-2. nih.gov The introduction of a fluorine atom at the para-position of a benzene (B151609) ring within a benzimidazole derivative has been shown to result in the highest antifungal activity, a related field of antimicrobial research. nih.gov

Antioxidant Properties

The antioxidant potential of benzimidazole derivatives has been a subject of scientific inquiry. researchgate.netibbj.org Studies have evaluated the free radical scavenging properties of these compounds, as well as their ability to inhibit lipid peroxidation. nih.gov

A series of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were examined for their antioxidant properties. nih.gov Within this series, a compound featuring a p-fluorobenzyl substituent at the 1-position demonstrated the most potent inhibition of lipid peroxidation, with an 83% inhibition rate at a concentration of 10⁻³ M. nih.gov For comparison, the non-substituted analogue showed a 57% inhibition rate. nih.gov These findings suggest that the presence and position of a fluorine atom can significantly influence the antioxidant capacity of benzimidazole derivatives.

| Compound | Assay | Result | Concentration | Reference |

| 1-(p-fluorobenzyl)-2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | Lipid Peroxidation Inhibition | 83% | 10⁻³ M | nih.gov |

| 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole (non-substituted) | Lipid Peroxidation Inhibition | 57% | 10⁻³ M | nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Protein Kinases)

Derivatives of this compound have been evaluated as inhibitors of various enzymes, with a particular focus on those relevant to neurodegenerative diseases.

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) inhibitors are a key therapeutic strategy for Alzheimer's disease. mazums.ac.ir A series of benzimidazole-based pyrrole/piperidine hybrids were synthesized and screened for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These compounds demonstrated good to moderate inhibitory activities. nih.gov

The IC50 values for AChE inhibition ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, which is comparable to the standard drug galantamine (IC50 = 19.34 ± 0.62 µM). nih.gov For BuChE, the inhibitory activities had IC50 values in the range of 21.57 ± 0.61 µM to 39.55 ± 0.03 µM, also comparable to galantamine (IC50 = 21.45 ± 0.21 µM). nih.gov Structure-activity relationship studies indicated that substitutions on both the benzimidazole and aryl rings influenced the inhibitory potency. nih.gov

Other Enzyme Inhibition:

In addition to cholinesterase enzymes, fluoro-benzimidazole derivatives have been investigated as inhibitors of β-secretase (BACE1), another key enzyme in the pathology of Alzheimer's disease. nih.gov

| Compound Series | Target Enzyme | Activity Range (IC50) | Reference |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM | nih.gov |

Structure Activity Relationship Sar Investigations of 6 Fluoro 2 Piperidin 4 Yl 1h Benzimidazole Derivatives

Systematic Evaluation of Substituent Effects on the Benzimidazole (B57391) Nucleus

The benzimidazole core offers multiple positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The electronic and steric nature of these substituents can profoundly impact molecular interactions with biological targets.

Impact of Halogenation (Fluoro Group) Position and Electronic Properties

The introduction of a fluorine atom at the 6-position of the benzimidazole ring is a key feature of the parent compound. Halogenation, and particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The high electronegativity and small size of the fluorine atom can lead to favorable interactions with protein residues and alter the acidity of the benzimidazole N-H bond, thereby influencing its hydrogen bonding capabilities. nih.gov

While specific studies directly comparing the activity of 2-piperidin-4-yl-1H-benzimidazole with the fluoro group at different positions (e.g., 4-, 5-, or 7-position) are not extensively available in the public domain, general SAR principles for benzimidazoles suggest that the position of electron-withdrawing groups like fluorine can significantly influence activity. nih.gov For instance, in a series of fluoro-substituted 2-(fluorophenyl)-1H-benzimidazole derivatives, ortho- and para-fluoro substituted compounds generally exhibited greater antiproliferative activity than their meta-fluoro counterparts, highlighting the sensitivity of biological activity to the electronic environment of the scaffold. acgpubs.org

Table 1: Hypothetical Impact of Fluoro Group Position on Biological Activity

| Position of Fluoro Group | Expected Electronic Effect | Potential Impact on Biological Activity |

| 4-Position | Strong electron-withdrawing effect, potential for intramolecular hydrogen bonding | May alter binding mode and affinity |

| 5-Position | Significant electron-withdrawing effect | Could influence overall molecular polarity and cell permeability |

| 6-Position | Electron-withdrawing effect | Known to be a favorable position for various biological activities |

| 7-Position | Strong electron-withdrawing effect, potential for steric hindrance | May impact the orientation of the 2-substituent |

This table is illustrative and based on general principles of medicinal chemistry, as specific comparative data for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is limited.

Influence of Aromatic and Heterocyclic Moieties at the 2-Position

The 2-position of the benzimidazole ring is a common site for modification and often plays a crucial role in directing the molecule to its biological target. While the parent compound features a piperidin-4-yl group at this position, extensive research on other benzimidazoles has shown that the introduction of various aromatic and heterocyclic moieties can lead to a diverse range of pharmacological activities. researchgate.net

For example, the substitution of the 2-position with different aryl groups can significantly impact the cytotoxic activities of benzimidazole derivatives. nih.gov The nature and substitution pattern of these aromatic rings can influence π-π stacking interactions, hydrophobic interactions, and hydrogen bonding with the target protein. In series of 2-aryl-benzimidazole derivatives, the introduction of specific substituents on the aryl ring was found to be critical for potent biological activity. nih.gov

While direct SAR studies on 2-aromatic/heterocyclic-6-fluorobenzimidazoles are limited, research on related structures provides valuable insights. For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the nature of the substituent at the 2-position was found to be a key determinant of anti-inflammatory activity. nih.gov

Modulations of the Piperidine (B6355638) Ring and its Position of Attachment

The piperidine ring at the 2-position of the benzimidazole core is a versatile scaffold that can be readily modified to explore the surrounding chemical space of the binding pocket.

Structural Variations on the Piperidine Nitrogen and Carbon Atoms

The nitrogen atom of the piperidine ring offers a convenient handle for introducing a wide variety of substituents. N-alkylation, N-acylation, and N-arylation can significantly alter the compound's polarity, basicity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties.

In studies on structurally similar 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole derivatives, N-substitution of the piperidine ring with various aromatic and heterocyclic acid chlorides was shown to be crucial for their antiproliferative activity. acgpubs.org This suggests that the N-substituent can engage in critical interactions with the biological target.

Table 2: Examples of N-Substitutions on the Piperidine Ring and their Potential Effects

| N-Substituent | Potential Change in Properties | Expected Impact on Activity |

| Small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity, slight increase in steric bulk | May improve cell permeability and binding affinity |

| Benzyl (B1604629) or substituted benzyl groups | Increased lipophilicity and steric bulk, potential for aromatic interactions | Could enhance binding through π-stacking or hydrophobic interactions |

| Acyl groups (e.g., acetyl, benzoyl) | Decreased basicity, introduction of a hydrogen bond acceptor | May alter the binding mode and selectivity |

| Heterocyclic moieties | Introduction of specific pharmacophoric features and interaction points | Can lead to highly specific and potent compounds |

This table is based on general SAR principles and data from related chemical series.

Modifications to the carbon atoms of the piperidine ring, such as the introduction of alkyl or hydroxyl groups, can also influence the compound's activity by altering its shape and polarity.

Role of the Piperidine Ring Conformation and Stereochemistry

The piperidine ring typically adopts a chair conformation. The orientation of substituents on the ring (axial vs. equatorial) can have a profound impact on biological activity. The stereochemistry of any chiral centers introduced on the piperidine ring can also lead to significant differences in potency and selectivity between enantiomers.

The presence of a fluorine atom on the piperidine ring itself can influence its conformational preference. Computational and experimental studies on fluorinated piperidines have shown that in some cases, the fluorine atom preferentially occupies an axial position, which is counterintuitive based on steric considerations alone. This preference is often attributed to stabilizing hyperconjugative and electrostatic interactions. unifi.it While the parent compound has the fluoro group on the benzimidazole ring, understanding the conformational behavior of the piperidine moiety is crucial for designing derivatives with optimal target engagement.

Analysis of Linker and Bridging Unit Effects on Biological Activity

In many drug discovery programs, a linker or bridging unit is introduced to connect the core scaffold to another pharmacophoric element. The length, rigidity, and chemical nature of this linker can be critical for achieving the desired biological activity.

For derivatives of this compound, a linker could be introduced, for example, at the piperidine nitrogen. The length and flexibility of this linker would determine the spatial orientation of the terminal group relative to the benzimidazole core. In a series of 1,2,6-trisubstituted benzimidazoles, the length of the linker between the carboxyl group and the C2 position of the benzimidazole was found to be inversely related to anti-inflammatory activity. nih.gov This highlights the importance of optimizing the distance and geometry between key interacting moieties.

Identification of Essential Pharmacophoric Features for Specific Biological Activities

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of biologically active compounds. Structure-activity relationship (SAR) investigations have revealed that specific pharmacophoric features are essential for eliciting desired biological effects, which primarily include anti-inflammatory, protein kinase inhibitory, and dopamine (B1211576) receptor antagonist activities. The key structural elements that dictate the activity of these derivatives are the benzimidazole core, the fluorine substituent at the 6-position, and the piperidine moiety at the 2-position, along with its potential substitutions.

The benzimidazole nucleus itself is a critical pharmacophore, with substitutions at the N1, C2, C5, and C6 positions significantly influencing the anti-inflammatory activity. For instance, the activity of 1,2,6-trisubstituted benzimidazoles is highly dependent on the nature of the group at the C6 position. nih.gov

The introduction of a fluorine atom at the 6-position of the benzimidazole ring is a key modification that often enhances the biological activity of the parent compound. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can modulate the electronic properties of the benzimidazole ring system, influence metabolic stability, and enhance binding affinity to target proteins. In a series of fluoro-benzimidazole derivatives developed as potential intestinal antiseptics, compounds bearing a 5(6)-fluoro-1H-benzimidazol-2-yl moiety demonstrated potent inhibitory activity against gastrointestinal pathogens. nih.gov

The 2-piperidin-4-yl substituent is another crucial pharmacophoric element. The basic nitrogen of the piperidine ring can participate in important ionic interactions with biological targets. Furthermore, the piperidine ring serves as a versatile scaffold for introducing additional substituents that can probe the binding pocket of a target enzyme or receptor, thereby fine-tuning the compound's activity and selectivity.

Systematic modifications of the this compound scaffold have led to the identification of essential features for various biological activities. For instance, in the development of anti-inflammatory agents, substitutions on the piperidine nitrogen have been shown to be critical for potency.

SAR in Anti-inflammatory Activity

Research into 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has identified this scaffold as a promising starting point for novel anti-inflammatory agents. The following table illustrates the impact of substitutions on the piperidine nitrogen on the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Substituent on Piperidine Nitrogen | NO Inhibition IC50 (μM) | TNF-α Inhibition IC50 (μM) |

|---|---|---|---|

| 1 | -CH2-Ph | 5.43 | 8.76 |

| 2 | -CH2-(4-F-Ph) | 3.12 | 4.51 |

| 3 | -CH2-(4-Cl-Ph) | 2.25 | 3.18 |

| 4 | -CH2-(4-Br-Ph) | 1.89 | 2.67 |

| 5 | -CH2-(4-CH3-Ph) | 4.21 | 6.34 |

The data indicates that the presence of a benzyl group on the piperidine nitrogen is favorable for activity. Furthermore, the introduction of a halogen (F, Cl, Br) at the para-position of the benzyl ring enhances both NO and TNF-α inhibitory activities, with the bromo-substituted derivative showing the highest potency. This suggests that an electron-withdrawing group at this position contributes positively to the anti-inflammatory effect.

SAR in Protein Kinase Inhibition

The benzimidazole scaffold is a well-established pharmacophore for protein kinase inhibitors. rsc.org The this compound core can be adapted to target specific kinases by modifying the substituents on the piperidine ring. For lymphocyte-specific protein tyrosine kinase (Lck) inhibitors, the substitution pattern on a pyrimido[1,2-a]benzimidazol-5(6H)-one core, which incorporates the benzimidazole structure, is critical. While not a direct derivative of the subject compound, the SAR insights are relevant. For example, a 6-(2,6-dimethyl phenyl) group was found to be optimal for potent Lck inhibition. nih.gov

SAR in Dopamine Receptor Antagonism

Derivatives of piperidine are known to interact with dopamine receptors. For dopamine D4 receptor (D4R) antagonists, the nature of the substituent on the piperidine nitrogen of a 4-benzyloxypiperidine scaffold plays a crucial role in binding affinity. nih.gov Although the core is different, the SAR data provides valuable insights into the types of substitutions that might be favorable for D4R antagonism in this compound derivatives.

| Compound | Substituent on Piperidine Nitrogen | D4R Binding Affinity Ki (nM) |

|---|---|---|

| 6 | -CH2-(3-F-Ph) | 205.9 |

| 7 | -CH2-(3,4-diF-Ph) | 169 |

| 8 | -CH2-(4-F-3-CH3-Ph) | 135 |

| 9 | -CH2-(4-CH3-Ph) | 241 |

| 10 | -CH2-(2-CH3-Ph) | 343 |

These findings suggest that substituted benzyl groups on the piperidine nitrogen are well-tolerated and can lead to potent D4R antagonists. Specifically, fluoro and methyl substitutions on the phenyl ring influence the binding affinity, with a 4-fluoro-3-methylbenzyl group providing the highest potency in this series. nih.gov

Computational Chemistry and in Silico Approaches for 6 Fluoro 2 Piperidin 4 Yl 1h Benzimidazole Research

Molecular Docking Studies for Receptor-Ligand Interactions and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchsquare.com In the context of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, molecular docking studies are instrumental in understanding its interactions with biological targets. This technique allows researchers to visualize and analyze the binding mode of the ligand within the active site of a receptor, providing critical information about the intermolecular forces that govern the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my

The process involves the generation of a three-dimensional structure of the ligand, which is then placed into the binding site of a target protein. A scoring function is employed to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchsquare.com For benzimidazole (B57391) derivatives, molecular docking has been successfully used to predict their binding affinities and modes of action against a variety of targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. ukm.mynih.gov For instance, studies on similar benzimidazole compounds have explored their potential as inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial growth. researchsquare.com

A hypothetical molecular docking study of this compound against a protein kinase target could yield data such as that presented in the interactive table below.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A lower binding affinity suggests a stronger interaction between the ligand and the target protein. |

| Hydrogen Bond Interactions | ASP810, LYS692 | Indicates the formation of hydrogen bonds with specific amino acid residues in the active site. |

| Hydrophobic Interactions | VAL674, LEU788 | Highlights interactions with nonpolar residues, contributing to the stability of the complex. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic representation of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability and flexibility of the complex. semanticscholar.org This is crucial for understanding how the ligand and receptor adapt to each other upon binding and for assessing the stability of the predicted binding mode from docking studies. nih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a specific period. The resulting trajectory provides a detailed view of the dynamic behavior of the complex. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov For benzimidazole derivatives, MD simulations have been used to confirm the stability of their binding to target proteins, providing further confidence in their potential as therapeutic agents. acs.org

The following interactive table illustrates typical data that could be obtained from an MD simulation of a this compound-protein complex.

| Analysis | Result | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | Stable below 0.3 nm | Indicates that the overall protein structure remains stable throughout the simulation with the ligand bound. |

| RMSF of Active Site Residues | Low fluctuations | Suggests that the amino acids interacting with the ligand are not highly mobile, indicating a stable binding pocket. |

| Ligand-Protein Hydrogen Bonds | Maintained > 80% of simulation time | Demonstrates the persistence of key hydrogen bonding interactions, contributing to the stability of the complex. |

Theoretical Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic efficacy of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models have become a vital component of the early-stage drug discovery process, as they can help to identify compounds with favorable pharmacokinetic profiles and flag those with potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.net

For this compound, various computational models can be used to predict its ADME properties. These models are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). researchgate.net Predictions can include oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov Studies on other benzimidazole derivatives have demonstrated the utility of these in silico predictions in guiding the design of compounds with improved drug-like properties. nih.govresearchgate.net

An example of a predicted ADME profile for this compound is shown in the interactive table below.

| ADME Property | Predicted Value | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low | Indicates a lower likelihood of central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Suggests a lower potential for drug-drug interactions involving this major metabolic enzyme. |

| Drug-Likeness (Lipinski's Rule of Five) | 0 violations | Indicates that the compound has physicochemical properties consistent with known orally active drugs. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. nih.gov These calculations can elucidate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. acs.org For this compound, DFT calculations can offer insights into its chemical behavior and its potential to interact with biological targets.

One of the key applications of DFT in drug design is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity of a molecule. acs.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive. acs.org DFT can also be used to calculate other quantum chemical parameters that correlate with biological activity. tandfonline.com

The interactive table below provides examples of data that could be generated from DFT calculations for this compound.

| Quantum Chemical Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Provides an indication of the molecule's chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, which can influence its solubility and interactions. |

Homology Modeling and De Novo Design Strategies

In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be employed to construct a theoretical model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar structures. The amino acid sequence of the target protein is aligned with the sequence of a homologous protein for which the structure has been experimentally determined. This alignment is then used as a template to build a 3D model of the target protein. nih.gov This modeled protein can then be used for molecular docking studies with ligands such as this compound. semanticscholar.org

De novo design, on the other hand, is a computational strategy for designing novel molecules with desired properties from scratch. This approach does not rely on existing compound libraries but instead builds new molecules atom by atom or fragment by fragment within the binding site of a target protein. De novo design algorithms can explore a vast chemical space to identify novel scaffolds that are predicted to have high binding affinity and favorable ADME properties. For this compound, de novo design strategies could be used to generate novel derivatives with potentially improved activity or pharmacokinetic profiles.

Drug Discovery and Translational Potential of 6 Fluoro 2 Piperidin 4 Yl 1h Benzimidazole

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. For the 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole core, optimization strategies can be effectively guided by the principles of structure-activity relationships (SAR). While specific and extensive SAR studies on this exact molecule are not widely published, valuable insights can be drawn from closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives investigated for their anti-inflammatory potential. nih.gov

These studies reveal that the piperidine (B6355638) nitrogen and the benzimidazole (B57391) core are key points for chemical modification. For instance, derivatization of the piperidine nitrogen with various substituted benzyl (B1604629) groups has been shown to significantly modulate the inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated RAW 264.7 macrophages. nih.gov

One strategic approach involves the introduction of different substituents on the phenyl ring of the N-benzyl group. The electronic and steric properties of these substituents can influence the binding affinity of the molecule to its biological target. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, potentially leading to enhanced interactions with the target protein.

A systematic exploration of these modifications allows for the development of a comprehensive SAR profile. The following table, based on data from analogous non-fluorinated compounds, illustrates how different substitutions on the N-benzyl group can impact anti-inflammatory potency. nih.gov

| Compound | Substitution (R) on N-benzyl | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |

| 6a | H | 1.83 | 3.52 |

| 6b | 4-F | 1.54 | 2.86 |

| 6c | 4-Cl | 1.28 | 2.15 |

| 6d | 4-Br | 1.05 | 1.93 |

| 6e | 4-CF3 | 0.86 | 1.87 |

| 6f | 4-CH3 | 1.62 | 3.14 |

| 6g | 4-OCH3 | 1.75 | 3.37 |

This data is derived from a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives and is presented here to illustrate potential optimization strategies for the 6-fluoro analogue. nih.gov

The data suggests that electron-withdrawing groups at the para-position of the benzyl ring, such as trifluoromethyl (CF3), enhance the inhibitory activity against both NO and TNF-α production. nih.gov This indicates that a similar strategy could be applied to the this compound core to optimize its potency for various biological targets. Further modifications could include bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems to fine-tune the compound's properties.

Development of Novel Chemical Scaffolds Based on the this compound Core

The development of novel chemical scaffolds from a lead compound, often through a process known as scaffold hopping, is a key strategy to discover new chemical entities with improved properties or different biological activities. The this compound core can serve as a foundation for such explorations. One notable example of scaffold hopping involves the replacement of the benzimidazole ring with a bioisosteric 1,2-benzisoxazole (B1199462) ring, leading to the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole scaffold. nih.gov

This particular scaffold has been utilized in the synthesis of novel antimicrobial agents. nih.gov The rationale for this modification lies in the similar spatial arrangement and electronic properties of the benzimidazole and benzisoxazole ring systems, which may allow for the retention of key binding interactions with the biological target while potentially offering advantages in terms of metabolic stability, solubility, or patentability.

From the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core, further derivatization can lead to a diverse range of compounds. For instance, the synthesis of novel amides by condensing various acid chlorides with the piperidine nitrogen has yielded compounds with significant antimicrobial activity against a panel of pathogenic bacteria and fungi. nih.gov This demonstrates the utility of the core scaffold in generating a library of compounds for biological screening.

Another approach to developing novel scaffolds is through the modification of the piperidine ring. Ring expansion or contraction, or the introduction of additional heteroatoms, can lead to new structural classes with distinct pharmacological profiles. These new scaffolds can then be further decorated with various functional groups to optimize their activity against a desired target.